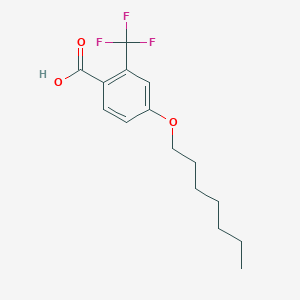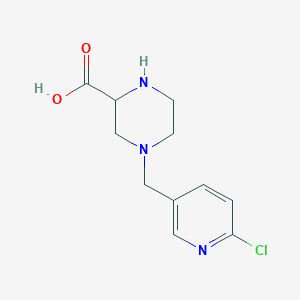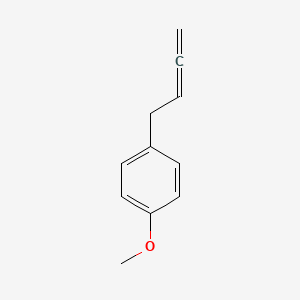
4-(Heptyloxy)-2-(trifluoromethyl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Heptyloxy)-2-(trifluoromethyl)benzoic acid is an organic compound with the molecular formula C15H19F3O3. It is a derivative of benzoic acid, characterized by the presence of a heptyloxy group and a trifluoromethyl group attached to the benzene ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Heptyloxy)-2-(trifluoromethyl)benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-hydroxybenzoic acid and heptyl bromide.
Etherification: The hydroxyl group of 4-hydroxybenzoic acid is etherified with heptyl bromide in the presence of a base, such as potassium carbonate, to form 4-(heptyloxy)benzoic acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
4-(Heptyloxy)-2-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce alcohols or aldehydes .
Aplicaciones Científicas De Investigación
4-(Heptyloxy)-2-(trifluoromethyl)benzoic acid has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-(Heptyloxy)-2-(trifluoromethyl)benzoic acid involves its interaction with molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
4-(Trifluoromethyl)benzoic acid: Lacks the heptyloxy group, making it less hydrophobic and potentially less bioavailable.
4-(Heptyloxy)benzoic acid: Lacks the trifluoromethyl group, which reduces its electron-withdrawing effects and overall reactivity.
Uniqueness
4-(Heptyloxy)-2-(trifluoromethyl)benzoic acid is unique due to the combination of the heptyloxy and trifluoromethyl groups, which confer distinct chemical properties, such as increased lipophilicity and enhanced reactivity. These properties make it a valuable compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C15H19F3O3 |
|---|---|
Peso molecular |
304.30 g/mol |
Nombre IUPAC |
4-heptoxy-2-(trifluoromethyl)benzoic acid |
InChI |
InChI=1S/C15H19F3O3/c1-2-3-4-5-6-9-21-11-7-8-12(14(19)20)13(10-11)15(16,17)18/h7-8,10H,2-6,9H2,1H3,(H,19,20) |
Clave InChI |
YAVKFLRTOFLFRY-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCOC1=CC(=C(C=C1)C(=O)O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![tert-Butyl 2-(mercaptomethyl)-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B13969421.png)
![6-(2-Chloroacetyl)-6-azaspiro[3.4]octane-2-carboxylic acid](/img/structure/B13969430.png)

![4,7-Methano-1H-pyrazolo[4,3-C]pyridine](/img/structure/B13969439.png)

![2-Amino-1-(2-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)ethanone](/img/structure/B13969452.png)
![3-(1-Methylpyrazol-4-yl)imidazo[1,2-a]pyrazin-8-amine](/img/structure/B13969453.png)




